molecular formula C10H9F3IN3 B13096300 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13096300
M. Wt: 355.10 g/mol
InChI Key: OSTGAIHDAOFVER-UHFFFAOYSA-N
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Description

7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic organic compound It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a triazolopyridine ring system

Preparation Methods

The synthesis of 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps. One common method starts with the preparation of the triazolopyridine core, followed by the introduction of the iodine and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, leading to different oxidation states.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other organic molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar compounds to 7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activity and applications. For example:

    Triazolopyridine Derivatives: These compounds have variations in the substituents on the triazolopyridine ring, leading to different chemical and biological properties.

    Fluorinated Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C10H9F3IN3

Molecular Weight

355.10 g/mol

IUPAC Name

7-iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C10H9F3IN3/c1-9(2,10(11,12)13)8-16-15-7-5-6(14)3-4-17(7)8/h3-5H,1-2H3

InChI Key

OSTGAIHDAOFVER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C2N1C=CC(=C2)I)C(F)(F)F

Origin of Product

United States

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